
SP-100030
Übersicht
Beschreibung
SP 100030 is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1). These transcription factors play crucial roles in regulating immune responses, inflammation, and cell proliferation. SP 100030 has shown significant potential in reducing the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in various T cell lines .
Wissenschaftliche Forschungsanwendungen
Inflammation and Autoimmune Diseases
SP-100030 has demonstrated efficacy in models of inflammation and autoimmune diseases. For instance, it significantly reduced the severity of collagen-induced arthritis in mice, suggesting its potential as an anti-inflammatory agent . Additionally, studies indicate that this compound can ameliorate muscle wasting associated with cancer cachexia, highlighting its role in managing inflammatory responses related to cancer .
Lung Fibrosis
Research has shown that this compound effectively inhibits lung fibrosis in both acute and chronic phases. In animal models, treatment with this compound resulted in decreased levels of inflammatory cytokines, reduced collagen deposition, and improved overall lung function . This suggests that targeting NF-κB and AP-1 may provide a therapeutic strategy for conditions characterized by excessive fibrosis.
Asthma Management
In a rat model of asthma, this compound was found to inhibit the accumulation of CD8+ T cells in the airways following allergen exposure without affecting eosinophil recruitment . This selective inhibition could be beneficial in managing asthma by targeting specific immune pathways while minimizing broader immune suppression.
Cancer Research
A study explored the effects of this compound on tumor growth in animal models. The compound was administered to tumor-bearing rats, resulting in a significant reduction in tumor volume compared to controls. The data indicated that this compound not only inhibited tumor growth but also affected the cell cycle distribution within tumors, suggesting its potential as a therapeutic agent in cancer treatment .
Wirkmechanismus
Target of Action
SP-100030, also known as N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide, is a potent inhibitor of two key transcription factors: NF-κB and activator protein-1 (AP-1) . These transcription factors play crucial roles in the regulation of immune responses and inflammation.
Mode of Action
This compound interacts with its targets, NF-κB and AP-1, by inhibiting their transcriptional activation . This inhibition blocks the production of certain cytokines, including IL-2, IL-8, and TNF-alpha , in Jurkat and other T cell lines .
Biochemical Pathways
The inhibition of NF-κB and AP-1 by this compound affects several biochemical pathways. These transcription factors regulate multiple aspects of innate and adaptive immune functions . By inhibiting these factors, this compound suppresses the expression of various pro-inflammatory genes, including those encoding cytokines and chemokines .
Result of Action
The inhibition of NF-κB and AP-1 by this compound leads to a decrease in the production of IL-2, IL-8, and TNF-alpha in T cell lines . This results in a reduction of inflammation and immune response. In a murine model of collagen-induced arthritis, this compound significantly decreased arthritis severity .
Biochemische Analyse
Biochemical Properties
SP-100030 plays a crucial role in biochemical reactions by inhibiting the activity of NF-κB and AP-1, two key transcription factors involved in the regulation of immune responses. The compound interacts with various enzymes, proteins, and other biomolecules to exert its effects. Specifically, this compound blocks the production of cytokines such as IL-2, IL-8, and TNF-α in Jurkat T cells. This selective inhibition of cytokine production in T cells highlights the compound’s potential in modulating immune responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In T cells, the compound inhibits the production of cytokines, thereby modulating immune responses. Additionally, this compound has been shown to decrease the severity of arthritis in a mouse model of collagen-induced arthritis and ameliorate muscle wasting in a rat model of cancer cachexia. These effects are mediated through the inhibition of NF-κB and AP-1 signaling pathways, which play critical roles in cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with NF-κB and AP-1 transcription factors. By inhibiting these transcription factors, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This inhibition results in reduced cytokine production and modulation of immune responses. Additionally, this compound’s ability to inhibit both NF-κB and AP-1 makes it a potent therapeutic agent for inflammatory diseases and cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on NF-κB and AP-1 transcriptional activity over extended periods. Long-term studies have shown that this compound can effectively reduce cytokine production and modulate immune responses without significant degradation. These findings suggest that this compound is a stable and effective compound for long-term use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytokine production and reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and immunosuppression. These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to cytokine production and immune responses. The compound interacts with enzymes and cofactors that regulate the activity of NF-κB and AP-1 transcription factors. By inhibiting these transcription factors, this compound modulates metabolic flux and alters metabolite levels, leading to reduced cytokine production and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific proteins and its solubility in different cellular compartments. These interactions play a critical role in determining the compound’s efficacy and potency in modulating immune responses .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This subcellular localization ensures that this compound effectively inhibits NF-κB and AP-1 transcriptional activity, leading to reduced cytokine production and modulation of immune responses .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SP 100030 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Zu den wichtigsten Schritten gehören:
Bildung der Kernstruktur: Die Kernstruktur von SP 100030 wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert. Diese Reaktionen beinhalten typischerweise die Verwendung von starken Säuren oder Basen als Katalysatoren und werden unter kontrollierten Temperaturen durchgeführt, um hohe Ausbeuten und Reinheit zu gewährleisten.
Funktionsgruppenmodifikationen: Nachfolgende Schritte beinhalten die Einführung spezifischer funktioneller Gruppen, die für die biologische Aktivität der Verbindung unerlässlich sind. Diese Modifikationen werden durch selektive Reaktionen wie Halogenierung, Nitrierung und Reduktion erreicht.
Industrielle Produktionsverfahren
Die industrielle Produktion von SP 100030 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und umfasst oft kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
SP 100030 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren und die biologische Aktivität der Verbindung zu verstärken oder zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nukleophile (NH₃, OH⁻) werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von SP 100030 mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können.
Vergleich Mit ähnlichen Verbindungen
SP 100030 ist einzigartig in seiner dualen Hemmung von sowohl NF-κB als auch AP-1, was es zu einem wertvollen Werkzeug in der Forschung und in potenziellen therapeutischen Anwendungen macht. Ähnliche Verbindungen umfassen:
BAY 11-7082: Ein Inhibitor von NF-κB, der AP-1 nicht beeinflusst.
SR 11302: Ein AP-1-Inhibitor ohne nennenswerten Effekt auf NF-κB.
PDTC (Pyrrolidin-dithiocarbamate): Ein bekannter NF-κB-Inhibitor mit breiteren Auswirkungen auf andere Signalwege.
Im Vergleich zu diesen Verbindungen bietet SP 100030 einen gezielteren Ansatz, indem es gleichzeitig sowohl NF-κB als auch AP-1 hemmt und so eine umfassendere Unterdrückung von Entzündungsreaktionen ermöglicht .
Biologische Aktivität
SP-100030 is a small molecule inhibitor that targets the transcription factors NF-κB and AP-1, which are implicated in various inflammatory and cancer-related pathways. This compound has been studied for its potential therapeutic applications in conditions such as asthma, cancer cachexia, and arthritis. Below are detailed findings on its biological activity, supported by case studies and data tables.
This compound functions primarily as a dual inhibitor of NF-κB and AP-1 transcriptional activity. Its inhibitory effects are characterized by an IC50 value of approximately 50 nM, indicating high potency against these transcription factors . The compound blocks the production of key cytokines such as IL-2, IL-8, and TNF-α, particularly in T cells, while exhibiting minimal effects in other cell types .
1. Asthma Model in Rats
In a study involving sensitized Brown-Norway rats, this compound was administered at a dose of 20 mg/kg for three days prior to allergen exposure. The results indicated:
- Inflammatory Cell Responses : this compound significantly reduced the influx of lymphocytes into bronchoalveolar lavage (BAL) fluid (P < 0.03), specifically inhibiting CD8+ T-cell infiltration.
- Cytokine Expression : There was a notable reduction in mRNA expression for IL-2 and IL-5 (P < 0.05) after treatment with this compound. However, the compound did not significantly affect eosinophil accumulation or bronchial hyperresponsiveness (BHR) induced by the allergen .
2. Cancer Cachexia Model
In a study examining cancer cachexia using the Yoshida AH-130 ascites hepatoma model, treatment with this compound showed promising results:
- Muscle Weight Recovery : Treated rats exhibited significant recovery in muscle weights (gastrocnemius, tibialis) compared to untreated controls.
- Gene Expression : Increased expression of MyoD, a key regulator of muscle differentiation, was observed in the gastrocnemius muscle post-treatment. This suggests that this compound may mitigate muscle wasting associated with cancer through modulation of proteolysis pathways .
Summary of Research Findings
The following table summarizes key findings from studies on this compound:
Additional Observations
This compound has also demonstrated efficacy in models of collagen-induced arthritis, where it reduced disease severity without significantly affecting other immune responses . The compound's selective inhibition of cytokine production highlights its potential as a therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMKQBWHPQMXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5ClF9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.